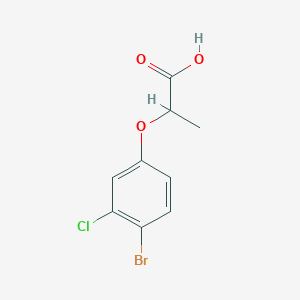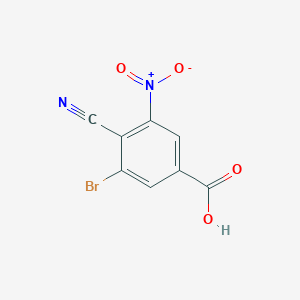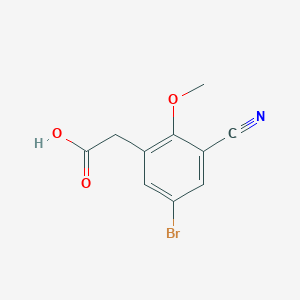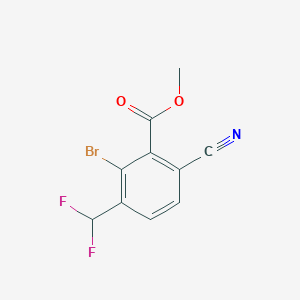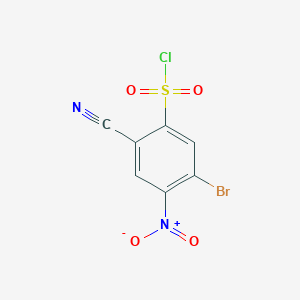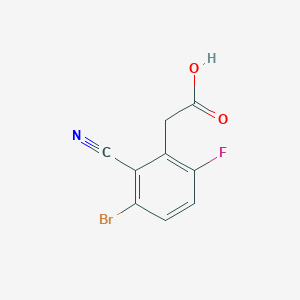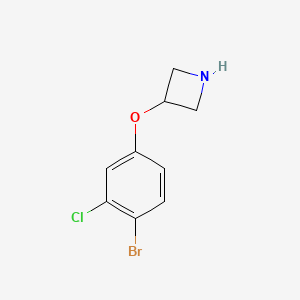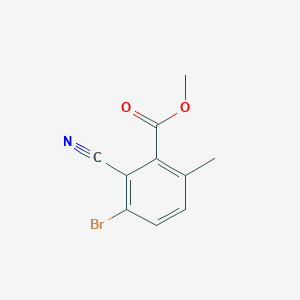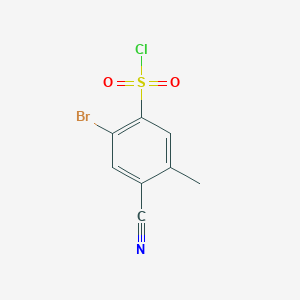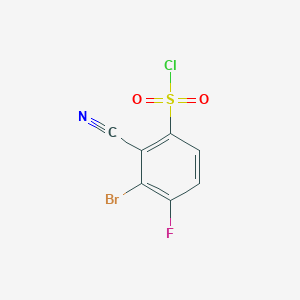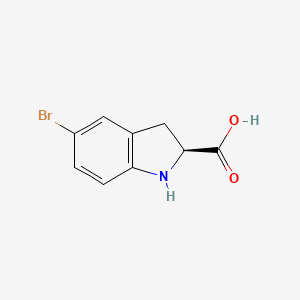
6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Vue d'ensemble
Description
6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, also known as BMBMT, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a benzothiazole derivative and has been shown to possess various biological activities.
Applications De Recherche Scientifique
Antibacterial Activity
6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine and its derivatives have been studied for their potential in antibacterial applications. For instance, compounds synthesized from 2-hydrazino-6-methoxybenzothiazole, reacted with secondary cyclic amines like morpholine, showed promising antibacterial activity (Vartale et al., 2008). Additionally, other derivatives, obtained from similar processes, have been tested for their antimicrobial efficacy (Bektaş et al., 2007).
Cytotoxic Activity
The compound and its derivatives have also been examined for their in vitro cytotoxic activity. For example, novel quinazoline derivatives synthesized using N-substituted 2-amino benzothiazole exhibited potential as anticancer agents, as indicated by MTT assay results (Dave et al., 2012).
Dye and Pigment Industry
In the dye and pigment industry, derivatives of 6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine have been utilized. A study demonstrated the use of related compounds in the synthesis of heterocyclic amines, which were then used to create dyes coloring cellulose acetate in various hues (Georgiadou & Tsatsaroni, 2002).
Chemical Synthesis and Reactions
The compound's derivatives have been involved in novel chemical synthesis and reaction studies. For instance, a study detailed a unique amination reaction at the β-carbon atom with the formation of benzofurans (Jurd, 1978). Another research focused on the synthesis of azo dyes using 6-methoxy-1,3-benzothiazol-2-amine, exploring their structural and electrochemical properties (Harisha et al., 2017).
Antifungal Properties
Some derivatives have demonstrated antifungal properties. A study synthesized 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound, which showed significant antifungal effects against types like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Anticonvulsant and Neuroprotective Effects
The compound has been explored for its potential in anticonvulsant and neuroprotective applications. A study reported the synthesis of N-(substituted benzothiazol-2-yl)amides and their evaluation as anticonvulsants and neuroprotectors, with some derivatives showing promising results (Hassan et al., 2012).
Propriétés
IUPAC Name |
6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-18-11-2-3-12-13(10-11)20-14(16-12)15-4-5-17-6-8-19-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFPAZAYRXASCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




